molecular formula C19H24FN5O2S B14929394 1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14929394
M. Wt: 405.5 g/mol
InChI Key: SVQRNUGOBJUJPF-UHFFFAOYSA-N
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Description

1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with ethyl bromide and a sulfonamide derivative under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the 4-fluorophenyl and propyl groups.

    3-(4-fluorophenyl)-1H-pyrazole-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the ethyl group.

Uniqueness

1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H24FN5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

1-ethyl-N-[3-[3-(4-fluorophenyl)pyrazol-1-yl]propyl]-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C19H24FN5O2S/c1-4-25-15(3)19(14(2)22-25)28(26,27)21-11-5-12-24-13-10-18(23-24)16-6-8-17(20)9-7-16/h6-10,13,21H,4-5,11-12H2,1-3H3

InChI Key

SVQRNUGOBJUJPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCCN2C=CC(=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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